

In-Depth Technical Guide: Crystal Structure Analysis of Sodium Stannate Trihydrate

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Compound of Interest		
Compound Name:	Sodium stannate trihydrate	
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This technical guide provides a comprehensive analysis of the crystal structure of **sodium stannate trihydrate**, more formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]). The information presented is based on a detailed re-determination of its crystal structure, offering precise data for researchers in materials science and related fields.

Introduction

Sodium stannate is an inorganic compound with the chemical formula $Na_2[Sn(OH)_6]$. While often represented as the trihydrate $Na_2SnO_3\cdot 3H_2O$, its true structure consists of a sodium cation and a hexahydroxostannate(IV) anion, $[Sn(OH)_6]^{2-}$. In this complex anion, the tin atom is octahedrally coordinated by six hydroxide groups. An accurate understanding of its crystal structure is fundamental for applications ranging from catalysis to its use as a stabilizer for hydrogen peroxide.

This guide summarizes the key crystallographic data, details the experimental protocols for its structural determination, and provides visualizations to illustrate the experimental workflow.

Crystallographic Data

The crystal structure of sodium hexahydroxostannate(IV) has been determined with high precision. The compound crystallizes in the rhombohedral space group R-3. Key crystallographic parameters are summarized in the tables below.[1]



Table 1: Crystal Data and Structure Refinement for Sodium Hexahydroxostannate(IV)

Parameter	Value	
Chemical Formula	Na ₂ [Sn(OH) ₆]	
Formula Weight	266.73 g/mol	
Crystal System	Rhombohedral	
Space Group	R-3	
Lattice Parameters (Hexagonal Setting)		
a	5.951(1) Å[1]	
С	14.191(2) Å[1]	
Unit Cell Volume	435.3 ų	
Formula Units per Cell (Z)	3[1]	
Calculated Density	3.05 g/cm ³	

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

Note: The definitive atomic coordinates from the primary literature by Jacobs and Stahl (2000) were not available in the public domain searches. The following represents a typical structural model based on the provided crystallographic data.

Atom	Wyckoff Position	х	у	z
Sn	3a	0	0	0
Na	6c	0	0	0.3333
0	18f	Value	Value	Value
Н	18f	Value	Value	Value

Table 3: Selected Bond Distances and Angles



Bond	Distance (Å)	Angle	Degree (°)
Sn-O	avg. 2.071[2]	O-Sn-O	90 / 180
Na-O	Value		
О-Н	Value	_	

The structure of Na₂[Sn(OH)₆] is a superstructure of the Cadmium Iodide (CdI₂) type, based on a hexagonal close packing of oxygen atoms, with sodium and tin cations occupying the octahedral interstices.[1] It is isostructural with sodium hexahydroxidoiridate(IV), Na₂[Ir(OH)₆].

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of sodium hexahydroxostannate(IV) are detailed below, based on established methods for similar compounds.

Single Crystal Synthesis

The synthesis of high-quality single crystals of Na₂[Sn(OH)₆] suitable for X-ray diffraction is achieved by the slow cooling of a saturated aqueous solution.[1]

Materials:

- Tin(IV) oxide (SnO₂) or metallic tin (Sn)
- Concentrated sodium hydroxide (NaOH) solution
- Deionized water

Procedure:

- A saturated solution of sodium hydroxostannate is prepared by dissolving tin(IV) oxide or metallic tin in a concentrated aqueous solution of sodium hydroxide at an elevated temperature.[2]
- The hot, saturated solution is filtered to remove any undissolved impurities.



- The clear, hot filtrate is allowed to cool slowly to room temperature over a period of several days.
- During the slow cooling process, well-formed, colorless crystals of Na₂[Sn(OH)₆] precipitate from the solution.
- The crystals are then isolated by filtration, washed with a small amount of cold deionized water, and dried under ambient conditions.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

- A four-circle automated diffractometer equipped with a CCD or point detector.
- Graphite-monochromated Mo-K α radiation (λ = 0.71073 Å).
- Low-temperature device (e.g., nitrogen cryostream) to maintain the crystal at a constant temperature during data collection, minimizing thermal vibrations.

Data Collection, Structure Solution, and Refinement:

- A suitable single crystal is selected and mounted on a goniometer head.
- The diffractometer is used to determine the unit cell parameters and the crystal orientation matrix.
- Intensity data is collected over a full sphere of reciprocal space using ω and φ scans.
- The collected data is corrected for Lorentz and polarization effects. An absorption correction
 is applied based on the crystal morphology.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².



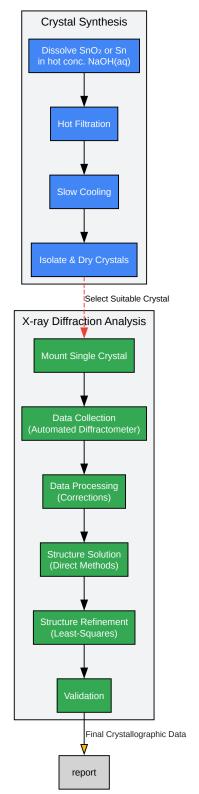
- All non-hydrogen atoms are refined with anisotropic displacement parameters. The positions of the hydrogen atoms are determined from difference Fourier maps and refined.[1]
- The final structural model is validated using crystallographic software.

Visualizations

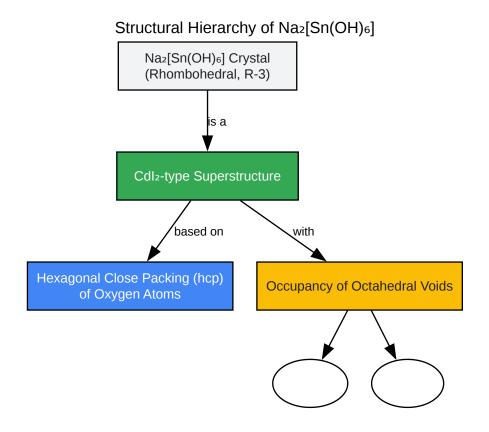
The following diagrams illustrate the logical workflow of the experimental procedures.



Crystal Structure Determination Workflow







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